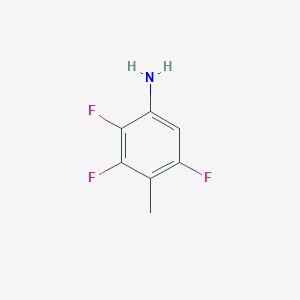

2,3,5-Trifluoro-4-methylaniline

描述

Significance of Fluorinated Anilines in Advanced Chemical Research

Fluorinated anilines are of paramount importance in several areas of advanced chemical research, most notably in medicinal chemistry and agrochemicals. researchgate.netcoherentmarketinsights.com The introduction of fluorine atoms into the aniline (B41778) scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds. mdpi.com

In medicinal chemistry , the incorporation of fluorine is a well-established strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.gov Fluorine's high electronegativity can alter the pKa of the amino group, influencing a molecule's solubility and ability to cross biological membranes. nih.gov Furthermore, the C-F bond is exceptionally stable to metabolic oxidation, a common pathway for drug degradation in the body. mdpi.com This increased metabolic stability often leads to a longer biological half-life and improved bioavailability. Fluorinated anilines serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, central nervous system drugs, and antibiotics. coherentmarketinsights.comresearchgate.net

In the agrochemical industry , fluorinated anilines are integral to the design of modern pesticides, herbicides, and fungicides. nih.gov The presence of fluorine can enhance the biological activity and selectivity of these agents, leading to more effective crop protection with potentially lower environmental impact. nih.gov For instance, novel insecticidal compounds incorporating a fluorinated aniline moiety have demonstrated improved potency against specific pests. nih.gov

The unique electronic properties of fluorinated anilines also make them valuable in materials science . They can be used as precursors for the synthesis of specialty polymers, dyes, and other organic materials with tailored optical and electronic characteristics. ontosight.ai

Overview of Research Trajectories for Fluorinated Aryl Amines

The research landscape for fluorinated aryl amines, including compounds like 2,3,5-Trifluoro-4-methylaniline, is characterized by several key trends:

Development of Novel Synthetic Methodologies: A significant area of research focuses on creating more efficient, selective, and environmentally benign methods for the synthesis of fluorinated anilines. acs.org This includes the development of new fluorinating reagents and catalytic systems to control the position and number of fluorine atoms on the aromatic ring.

Exploration of New Biological Activities: Researchers are continuously exploring the potential of fluorinated anilines as scaffolds for new therapeutic agents. acs.org This involves synthesizing libraries of derivatives and screening them for activity against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

Application in Agrochemical Discovery: The search for new and improved agrochemicals remains a strong driver of research. nih.gov Scientists are designing and synthesizing novel fluorinated aniline derivatives with the aim of discovering more potent, selective, and environmentally safer pesticides and herbicides. nih.gov A study in 2022 highlighted the development of novel anthranilic diamides containing a fluoroaniline (B8554772) moiety that showed improved insecticidal activity. nih.gov

Advancements in Materials Science: The use of fluorinated aryl amines in the creation of advanced materials is a growing field. Research is directed towards synthesizing polymers and other organic materials with enhanced thermal stability, specific electronic properties, and other desirable characteristics for applications in electronics and optics.

Interactive Data Table: Properties of Selected Fluorinated Anilines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Areas |

| This compound | C₇H₆F₃N | 177.12 | Intermediate in synthesis |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Agrochemicals, Pharmaceuticals |

| 2,4-Difluoroaniline (B146603) | C₆H₅F₂N | 129.11 | Pharmaceuticals, Dyes |

| 2,3,4-Trifluoroaniline (B1293922) | C₆H₄F₃N | 147.10 | Chemical Synthesis |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Pharmaceuticals, Agrochemicals |

| 2-Fluoroaniline | C₆H₆FN | 111.12 | Chemical Synthesis |

Structure

3D Structure

属性

CAS 编号 |

119915-59-2 |

|---|---|

分子式 |

C7H6F3N |

分子量 |

161.12 g/mol |

IUPAC 名称 |

2,3,5-trifluoro-4-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-4(8)2-5(11)7(10)6(3)9/h2H,11H2,1H3 |

InChI 键 |

VNJAHBKLFOVDND-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1F)F)N)F |

规范 SMILES |

CC1=C(C=C(C(=C1F)F)N)F |

同义词 |

Benzenamine, 2,3,5-trifluoro-4-methyl- (9CI) |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Studies of 2,3,5 Trifluoro 4 Methylaniline

Electrophilic Aromatic Substitution Patterns in Fluorinated Anilines

No studies detailing the electrophilic aromatic substitution patterns specifically for 2,3,5-Trifluoro-4-methylaniline were found. While general principles govern the reactivity of fluorinated anilines, specific experimental outcomes, regioselectivity, and reaction rates for this compound have not been reported.

Nucleophilic Aromatic Substitution Reactions

There is no available literature describing the behavior of this compound in nucleophilic aromatic substitution reactions. Research on which fluorine atoms are susceptible to substitution by various nucleophiles, and under what conditions, has not been published.

Radical Reactions Involving Fluorinated Aniline (B41778) Intermediates

Investigations into radical reactions where this compound or its intermediates might participate are absent from the current scientific record.

Transition-Metal Catalyzed Transformations

No specific examples or methodologies for the transition-metal-catalyzed C-H activation of the methyl group or aromatic C-H bonds in this compound have been documented.

There are no reports on the synthesis of allylamines derived from this compound using palladium-catalyzed methods.

Reaction Kinetics and Thermodynamic Profiles

Quantitative data regarding the reaction kinetics (e.g., rate constants, activation energies) or the thermodynamic profiles of any chemical transformation involving this compound are not available.

Due to the absence of specific research findings for this compound, the creation of data tables and a detailed discussion of its reactivity as requested is not feasible.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically focused on the compound This compound are not present in the public domain. While extensive research exists for other related aniline derivatives, the specific analyses requested in the outline below have not been published for this particular molecule.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, because the source data from dedicated studies on this compound is unavailable. The following sections, which were requested in the prompt, remain unaddressed due to the absence of specific research on this compound:

Theoretical and Computational Investigations of 2,3,5 Trifluoro 4 Methylaniline

Computational Thermochemistry and Reaction Pathway Modeling

Further research or original computational studies would be required to generate the specific data requested for 2,3,5-Trifluoro-4-methylaniline.

Selection of Basis Sets and Exchange-Correlation Functionals

The accuracy of theoretical and computational investigations into the properties of this compound heavily relies on the judicious selection of basis sets and exchange-correlation (XC) functionals within the framework of Density Functional Theory (DFT). As the exact form of the exchange-correlation functional remains unknown, various approximations are employed, each with its own strengths and limitations. mdpi.com The choice of a particular functional and basis set is therefore a critical step that dictates the reliability of the computed molecular structure, spectroscopic properties, and reactivity parameters.

For halogenated aromatic compounds like this compound, the selection process is particularly nuanced. The presence of electronegative fluorine atoms and the methyl group, along with the amino moiety, necessitates a balanced description of electron correlation and delocalization effects. researchgate.net

Basis Set Considerations

The basis set in a quantum chemical calculation is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set are crucial for obtaining accurate results. For molecules containing halogens, especially fluorine, polarization and diffuse functions are generally recommended.

Pople-style basis sets , such as 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p), are commonly used for organic molecules. researchgate.netnih.gov The inclusion of polarization functions (d,p) allows for the description of the non-spherical nature of electron density in bonds, which is important for the C-F and C-N bonds in this compound. The addition of diffuse functions (+) is crucial for accurately describing the behavior of lone-pair electrons and for calculations involving anions or excited states. researchgate.net

Dunning-type correlation-consistent basis sets , such as cc-pVDZ, cc-pVTZ, and their augmented versions (aug-cc-pVDZ, etc.), offer a systematic way to approach the complete basis set limit. While computationally more demanding, they can provide higher accuracy.

For studies focusing on specific properties like halogen bonding, specialized basis sets may be employed. Research has shown that even some double-zeta basis sets, like DGDZVP , can perform remarkably well, sometimes outperforming more extensive triple-zeta basis sets for such non-covalent interactions. nih.gov

A comparative study on halosubstituted anilines utilized the 6-311++G(d,p) basis set to investigate structural and spectroscopic properties, suggesting its suitability for this class of compounds. researchgate.net For predicting 19F NMR chemical shifts in fluorinated aromatic compounds, calculations have been successfully performed using basis sets ranging from the relatively modest 6-31G to the more robust 6-311+G(2d,p). nih.gov

| Basis Set | Key Features | Typical Application for Fluorinated Anilines |

|---|---|---|

| 6-31G(d,p) | Double-zeta with polarization functions. | Geometry optimization and basic property calculations. |

| 6-31+G(d,p) | Includes diffuse functions on heavy atoms. | Improved description of anions and non-covalent interactions. nih.gov |

| 6-311++G(d,p) | Triple-zeta with diffuse functions on all atoms. | High-accuracy calculations of vibrational frequencies and electronic properties. researchgate.net |

| DGDZVP | Double-zeta with a good balance of speed and accuracy. | Well-suited for studying halogen bonding in larger systems. nih.gov |

Exchange-Correlation Functional Performance

The choice of the XC functional is arguably the most critical factor in DFT calculations. Functionals are often categorized on a "Jacob's Ladder" of increasing complexity and, generally, accuracy. mdpi.com

Generalized Gradient Approximation (GGA) functionals , such as BLYP and PBE, represent the second rung of Jacob's ladder. They consider the electron density and its gradient. While widely used, they may not always accurately capture all the electronic effects in complex molecules.

Hybrid GGA functionals are among the most popular choices for organic molecules. mdpi.com These functionals, such as the ubiquitous B3LYP , incorporate a portion of the exact Hartree-Fock exchange, which can significantly improve the description of many molecular properties. mdpi.comresearchgate.netnih.gov Other hybrid functionals like PBE0 and X3LYP are also frequently employed. mdpi.comresearchgate.net However, it is noteworthy that some studies advise against the use of B3LYP for describing electron density distribution in certain organic molecules due to potential inaccuracies. mdpi.com

Meta-GGA functionals , such as the Minnesota functionals (e.g., M06, M06-2X), include the kinetic energy density in addition to the density and its gradient. youtube.com The M06-2X functional, with its high percentage of Hartree-Fock exchange, is often recommended for main-group thermochemistry, kinetics, and non-covalent interactions, which are all relevant to the study of this compound.

Hybrid meta-GGA functionals , like M06-2X, and other modern functionals continue to be developed to offer broad accuracy across a wide range of chemical systems. youtube.com For oxyfluoride compounds, which share some electronic similarities with fluorinated aromatics, the PBEsol (a GGA functional) was found to be accurate for structural properties, while hybrid functionals like HSE06 showed good performance for electronic properties. arxiv.org This highlights that the "best" functional can be property-dependent. arxiv.org

For halosubstituted anilines, the B3LYP functional has been successfully used to study substituent effects on structure and vibrational spectra, showing superiority over the Hartree-Fock method. researchgate.net In the context of predicting 19F NMR chemical shifts, B3LYP has been a cornerstone of methodologies that yield reliable results through linear scaling. nih.gov

| Functional | Type | Strengths for Fluorinated Anilines | Reported Applications |

|---|---|---|---|

| B3LYP | Hybrid GGA | A good balance of accuracy for a wide range of properties. | Structural properties, vibrational frequencies, and NMR chemical shifts of halosubstituted anilines and fluorinated aromatics. researchgate.netnih.gov |

| PBE0 | Hybrid GGA | Often provides improved performance over B3LYP for certain systems. | General purpose for organic molecules. mdpi.comresearchgate.net |

| M06-2X | Hybrid Meta-GGA | Strong performance for main-group chemistry and non-covalent interactions. | Recommended for systems where electron correlation and dispersion are important. youtube.com |

| HSE06 | Range-separated Hybrid GGA | Good performance for electronic properties and in solid-state calculations. | Demonstrated accuracy for electronic properties of oxyfluoride compounds. arxiv.org |

Derivatives, Analogues, and Their Synthetic Utility in Research

Synthesis of N-Substituted 2,3,5-Trifluoro-4-methylaniline Derivatives

The synthesis of N-substituted derivatives of anilines is a fundamental strategy for creating new molecules with tailored properties. One notable area of research involves the creation of sulfonimidamides, which are bioisosteres of sulfonamides. wur.nl The reaction of chiral sulfonimidoyl fluorides with anilines, facilitated by a calcium catalyst, yields chiral sulfonimidamides. wur.nl This transformation proceeds with a high degree of stereocontrol, typically resulting in an inversion of the configuration at the sulfur atom. wur.nl This method allows for the introduction of a chiral sulfur-containing group onto the nitrogen of anilines like this compound, opening avenues for developing novel chiral ligands and biologically active compounds. wur.nl The modification introduces a chiral center at the sulfur atom, which can influence the molecule's three-dimensional structure and its interactions with biological targets. wur.nl

| Starting Material | Reagent | Product Type | Key Feature |

| This compound | Chiral Sulfonimidoyl Fluoride (B91410) / Ca(NTf₂)₂ | N-Sulfonimidoyl-2,3,5-trifluoro-4-methylaniline | Enantiospecific N-substitution wur.nl |

| Aniline (B41778) Analogues | Ammonia (B1221849) | Unsubstituted Sulfonimidamides | Nucleophilic substitution wur.nl |

Exploration of Ring-Substituted Analogues of this compound

The exploration of ring-substituted analogues involves the functionalization of a core structure to produce a library of compounds with varied properties. A common strategy for creating such analogues is the sequential nucleophilic substitution on a highly reactive heterocyclic core, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netmdpi.com This method allows for the controlled, stepwise introduction of different nucleophiles, including anilines, alcohols, and thiols. researchgate.netmdpi.com By reacting this compound as one of the nucleophiles, it can be incorporated into a triazine scaffold, creating a diverse set of molecules. This approach enables the synthesis of both symmetric and non-symmetric trisubstituted 1,3,5-triazines. researchgate.net The properties of the final compounds are influenced by the electronic nature of the substituents; for instance, fluorine substitution on the aniline ring can enhance the biological activity of the resulting molecules. nih.gov

Incorporation of this compound into Polycyclic Systems

The aniline moiety serves as a key building block for constructing fused polycyclic systems, which are prevalent in pharmaceuticals and materials science. One such system is the pyrrolo[2,3-d]pyrimidine core. google.com Synthetic routes to these structures often involve the reaction of a substituted amine with a halogenated pyrimidine (B1678525) derivative to form an N-aryl linkage, followed by intramolecular cyclization to construct the fused pyrrole (B145914) ring. google.com Incorporating this compound into this synthesis would yield a fluorinated pyrrolo[2,3-d]pyrimidine derivative. Another advanced synthetic method for modifying cyclic structures is the Wolff rearrangement, which converts an α-diazocarbonyl compound into a ketene. wikipedia.org This reaction is particularly useful for ring contraction and has been applied in the total synthesis of complex molecules to create strained ring systems. wikipedia.org

Application as Precursors for Heterocyclic Compound Synthesis

The reactivity of the amino group and the aromatic ring makes this compound a valuable precursor for a wide array of heterocyclic compounds.

Quinolines are a critical class of nitrogen-containing heterocycles. The synthesis of highly substituted quinoline (B57606) systems, such as benzo[h]quinolines, can be achieved through cyclization reactions involving aromatic amines. nih.gov For instance, the reaction of naphthalen-1-amine with functionalized butadiene derivatives, followed by base-mediated ring closure, yields 2,3,4-trisubstituted benzo[h]quinolines. nih.gov Applying this methodology with this compound would lead to the formation of novel fluoro-methyl-substituted quinoline structures.

Benzotriazoles are another important class of heterocycles with diverse applications. nih.govnih.gov They can be synthesized by diazotization of ortho-phenylenediamines. More commonly, N-substituted benzotriazoles are prepared by reacting 1H-benzotriazole with electrophiles. For example, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene is synthesized by the reaction of 1H-benzotriazole with 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834) in the presence of a base. nih.gov Furthermore, benzotriazole (B28993) can be incorporated into complex structures, including four-coordinated borane (B79455) compounds, which exhibit tunable fluorescence. rsc.org

The synthesis of fluorinated pyridine (B92270) derivatives is of significant interest, particularly for applications in agrochemicals and pharmaceuticals. nih.gov A common method involves the nucleophilic substitution of fluorine atoms in highly fluorinated pyridines like pentafluoropyridine. nih.gov Reactions with nucleophiles such as malononitrile (B47326) or thiols lead to 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives. nih.gov While not a direct use of the aniline, this illustrates a key synthetic strategy for fluorinated heterocycles. This compound could be used to construct pyridine rings through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Other nitrogen-containing heterocycles, such as 1,2,4-triazolines, can be synthesized stereoselectively using chiral auxiliaries. For example, 1,3-dipolar cycloaddition reactions between hydrazonyl chlorides and Schiff bases derived from carbohydrates can produce chiral 4,5-dihydro-1H- nih.govnih.govresearchgate.net-triazolines. mdpi.com

Development of Chiral Analogues and Stereoselective Synthesis

The creation of chiral molecules in an optically pure form is a central goal of modern organic synthesis. Several stereoselective routes have been developed to synthesize chiral analogues derived from fluorinated anilines. nih.gov One approach involves the addition of an indole (B1671886) derivative to a chiral sulfinamide, followed by several steps to produce key chiral amine intermediates. nih.gov These amines can then be used to prepare a series of enantioenriched IBR2 analogues containing fluorinated benzyl (B1604629) groups. nih.gov Another powerful strategy is the organocatalytic enantioselective synthesis of molecules like sulfonimidamides and pyrrolidines. wur.nlresearchgate.netrsc.org For example, a cascade reaction using a novel chiral aldehyde catalyst can produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivity. rsc.org These methods provide access to complex chiral scaffolds that are important in medicinal chemistry. researchgate.net

| Synthetic Strategy | Target Molecule Class | Key Feature |

| Addition to Chiral Sulfinamide | IBR2 Analogues | Stereoselective route to optically pure amines nih.gov |

| Catalytic Cascade Reaction | Δ(1)-Pyrroline Sulfonamides | High diastereo- and enantioselectivity rsc.org |

| SuFEx Reaction | Sulfonimidamides | Enantiospecific synthesis with inversion of configuration wur.nl |

| 1,3-Dipolar Cycloaddition | 4,5-Dihydro-1H- nih.govnih.govresearchgate.net-triazolines | Use of carbohydrate chiral auxiliaries mdpi.com |

Applications in Advanced Organic Synthesis and Materials Research

Role as a Synthetic Building Block for Complex Molecules

There is currently no significant body of research detailing the use of 2,3,5-Trifluoro-4-methylaniline as a foundational building block for the synthesis of more complex molecules. In contrast, other isomers such as 2,3,4-trifluoroaniline (B1293922) have been patented for their role as intermediates in the production of pharmaceuticals and liquid crystal compounds. google.comgoogle.com The specific substitution pattern of this compound may present synthetic challenges or result in derivatives that have not yet shown desirable properties in these areas.

Contribution to Ligand Design and Catalysis Research

The design of ligands is a critical aspect of catalysis research, and fluorinated compounds are often employed to modulate the electronic properties of a catalyst. However, a review of the literature does not indicate any specific use of this compound in the development of new ligands or catalytic systems. Research in this area tends to focus on other fluorinated anilines or anilines with trifluoromethyl groups. researchgate.netacs.org

Integration into Functional Materials Research (e.g., Liquid Crystals, Specialty Polymers)

The incorporation of fluorine atoms into organic molecules can profoundly influence their physical properties, making them suitable for applications in materials science, including the development of liquid crystals and specialty polymers. digitellinc.comnumberanalytics.com For example, the synthesis of liquid crystals from 2,3,4-trifluoroaniline has been documented. google.comgoogle.com However, there is no available data to suggest that this compound has been investigated for or integrated into any functional materials.

Utility in the Development of Research Probes and Chemical Tools

Chemical probes are essential tools for studying biological systems. While fluorinated moieties are often incorporated into such probes to enhance their properties, there is no evidence in the current body of scientific literature to suggest that this compound has been utilized as a scaffold or precursor in the development of research probes or other chemical tools.

Future Perspectives and Research Challenges for Trifluorinated Methylanilines

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and limited substrate scope. dovepress.comcas.cn For instance, the Balz–Schiemann reaction and halogen exchange (halex) processes are common for aromatic fluorination but come with drawbacks such as the use of potentially explosive diazonium salts or the need for high temperatures. dovepress.comcas.cn Similarly, the Swarts reaction, while useful for aliphatic fluorination, employs hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). dovepress.comcas.cn

Recognizing these limitations, the development of "greener" and more atom-economical synthetic methodologies is a primary goal in modern fluorine chemistry. dovepress.comcas.cn The focus is shifting towards catalytic methods that are more efficient and selective. dovepress.com A significant challenge lies in the direct and selective introduction of fluorine or fluoroalkyl groups into unactivated organic molecules under mild and environmentally friendly conditions. dovepress.comcas.cn

Recent advancements include the use of visible-light organophotocatalytic systems for the fluoroalkylation of anilines. acs.orgnih.gov These methods are operationally simple, practical, and proceed under mild conditions without the need for transition metals. acs.orgnih.gov One promising strategy involves the formation of an electron donor-acceptor (EDA) complex between anilines and a fluoroalkylating agent, which can be activated by light to induce the desired transformation. acs.org This approach offers a straightforward and efficient route to difluoroalkylated anilines. acs.orgnih.gov

Another area of active research is the development of novel catalytic systems. For example, a copper(I)-mediated fluoro-deamination method, akin to a Sandmeyer reaction, has been developed for the conversion of anilines to their corresponding fluoroarenes. acs.org This method is applicable to a wide range of aromatic systems and provides good yields of the fluorinated product in a single step. acs.org Such advancements are crucial for making trifluorinated methylanilines and related compounds more accessible for various applications.

Table 1: Comparison of Traditional and Modern Synthetic Routes for Fluorinated Anilines

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Diazonium salts, heat | General for single fluorine introduction | Use of explosive intermediates, high temperatures dovepress.comcas.cn |

| Halogen Exchange (Halex) | High temperatures | Commercially used | Limited to electron-deficient substrates dovepress.comcas.cn |

| Visible-Light Photocatalysis | Organic photocatalyst, light | Mild conditions, transition-metal-free | May require specific chromophores acs.orgnih.gov |

| EDA Complex Formation | Electron donor/acceptor, light | Straightforward, efficient | Substrate-dependent complex formation acs.org |

| Cu-mediated Fluoro-deamination | Cu(I) catalyst | Broad substrate scope, one-step | Potential for metal contamination acs.org |

Advancements in Regio- and Stereoselective Functionalization

The ability to selectively introduce functional groups at specific positions on the aniline (B41778) ring is critical for tailoring the properties of trifluorinated methylaniline derivatives. Metal-catalyzed C–H functionalization has emerged as a powerful tool for this purpose. acs.org However, a significant challenge has been to control the position of functionalization, with many methods favoring the ortho position due to the directing effect of the amine group. acs.org

Recent breakthroughs have demonstrated the potential for para-selective C–H functionalization of anilines. acs.org For example, palladium catalysis with a specialized S,O-ligand has been shown to direct olefination to the para position of aniline derivatives. acs.org This type of regiocontrol is crucial for synthesizing specific isomers of functionalized trifluorinated methylanilines.

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is another key aspect, particularly when synthesizing chiral molecules for pharmaceutical applications. masterorganicchemistry.com A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.comyoutube.comyoutube.com A stereospecific reaction is even more precise, where different stereoisomers of the starting material react to form different stereoisomers of the product. masterorganicchemistry.comyoutube.com Achieving high levels of both regio- and stereoselectivity in the functionalization of complex molecules like 2,3,5-Trifluoro-4-methylaniline remains a significant research challenge. The development of new catalysts and reaction conditions that can precisely control the outcome of these transformations is an active area of investigation. nih.gov

Computational Design and Prediction of Novel Derivatives

In recent years, computational methods have become an indispensable tool in chemical research, enabling the design and prediction of the properties of novel molecules before their synthesis. nih.gov For fluorinated anilines, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are particularly valuable. researchgate.netresearchgate.netnih.gov

QSAR studies aim to correlate the chemical structure of a molecule with its biological activity. researchgate.netnih.gov By analyzing a series of related compounds, it is possible to build models that can predict the activity of new, unsynthesized derivatives. nih.gov These models can help to identify which structural modifications are most likely to lead to improved performance, for example, in the development of new pharmaceuticals or agrochemicals. researchgate.netnih.gov

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. researchgate.netnih.govnih.gov This allows researchers to identify potential liabilities early in the drug discovery process, saving time and resources. researchgate.net For trifluorinated methylaniline derivatives, these predictions can guide the design of molecules with improved bioavailability and reduced toxicity. researchgate.netmdpi.com

Computational studies can also provide insights into the fundamental properties of these molecules. For example, density functional theory (DFT) calculations can be used to determine the electronic structure, reactivity, and thermochemical properties of different isomers and derivatives. nih.govderpharmachemica.com This information is crucial for understanding the behavior of these compounds and for designing new synthetic strategies.

Table 2: Computational Tools in the Design of Trifluorinated Methylaniline Derivatives

| Computational Method | Application | Predicted Properties |

| QSAR | Predict biological activity | Efficacy, potency researchgate.netnih.govnih.gov |

| In silico ADMET | Assess drug-likeness | Absorption, metabolism, toxicity researchgate.netnih.govnih.gov |

| DFT Calculations | Determine molecular properties | Electronic structure, reactivity, thermochemistry nih.govderpharmachemica.com |

| Molecular Docking | Predict binding to biological targets | Binding affinity, interaction modes nih.govnih.gov |

Exploration of New Synthetic Applications in Emerging Chemical Fields

The unique properties conferred by the trifluoromethyl group make trifluorinated methylanilines attractive building blocks for a wide range of applications, particularly in medicinal chemistry and materials science. mdpi.com The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. researchgate.netnih.gov

In medicinal chemistry, trifluoromethylated anilines are found in a variety of bioactive molecules. mdpi.com The trifluoromethyl group can act as a bioisostere for other chemical groups, helping to fine-tune the pharmacological profile of a drug. mdpi.com The development of new synthetic methods for the preparation of trifluorinated methylanilines will undoubtedly lead to the discovery of new drug candidates with improved properties. mdpi.commdpi.com

Beyond pharmaceuticals, trifluorinated anilines have potential applications in materials science. wiley.com The strong C-F bond and the unique electronic properties of fluorinated compounds can be exploited to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. cas.cn For example, they could be used in the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs).

Furthermore, the field of chemical biology is increasingly utilizing fluorinated molecules as probes to study biological processes. rsc.org The fluorine-19 (¹⁹F) nucleus has a unique NMR signature, making it an excellent tag for monitoring the behavior of molecules in complex biological systems. nih.gov The development of methods for the site-selective incorporation of trifluorinated methylanilines into peptides and proteins could open up new avenues for studying protein structure and function. rsc.org As our ability to synthesize and manipulate these molecules improves, we can expect to see their application in a growing number of emerging chemical fields. nih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5-Trifluoro-4-methylaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorinated aniline derivatives can be synthesized by reacting halogenated precursors (e.g., 2,3,5-trifluoro-4-methylnitrobenzene) with ammonia under high-pressure conditions. Temperature control (80–120°C) and reaction time (12–24 hours) are critical to minimize side products like dehalogenated byproducts . Purification via column chromatography or recrystallization in ethanol improves yield (≥75%). Reaction progress is monitored using HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substitution patterns, while NMR resolves methyl and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~198.1 Da) and detects isotopic patterns from chlorine/fluorine.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer : Due to potential toxicity common in fluorinated anilines, use PPE (gloves, goggles) and work in a fume hood. Store in amber vials under inert gas (N) at –20°C to prevent oxidation. Disposal follows EPA guidelines for halogenated amines .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to the para position of the methyl group. In Suzuki-Miyaura couplings, use Pd(PPh) (2 mol%) and KCO in DMF at 80°C. Monitor regioselectivity via NMR to confirm coupling at the methyl-adjacent position .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO). The trifluoromethyl group lowers LUMO energy (–1.8 eV), enhancing electrophilicity. Solvent effects (e.g., toluene vs. DMSO) are modeled using the Polarizable Continuum Model (PCM) .

Q. How can conflicting NMR data for fluorinated aniline derivatives be resolved?

- Methodological Answer : Contradictions in NMR shifts (e.g., para vs. meta fluorine) arise from solvent polarity or hydrogen bonding. Use deuterated DMSO to amplify shift differences. Validate assignments via 2D NOESY or COSY to correlate fluorine-proton interactions .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Oxidation : Use mild oxidizing agents (e.g., MnO) to prevent over-oxidation to nitro derivatives.

- Acylation : Protect the amine with Boc groups before Friedel-Crafts reactions to avoid N-acylation dominance .

Applications in Drug Development

Q. How is this compound utilized in designing kinase inhibitors?

- Methodological Answer : The compound serves as a scaffold for quinazoline derivatives. Couple with substituted benzaldehydes via reductive amination to generate libraries. Screen against EGFR kinase using fluorescence polarization assays (IC < 50 nM in optimized analogs) .

Q. What role does the methyl group play in the compound’s bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。